Tenofovir diphosphate is derived from tenofovir, which is synthesized from natural nucleosides. The compound is classified under antiviral agents and specifically falls into the category of nucleotide reverse transcriptase inhibitors. It functions by mimicking the natural nucleotides that are essential for viral DNA synthesis, thereby inhibiting viral replication.
The synthesis of tenofovir diphosphate typically involves the phosphorylation of tenofovir through enzymatic pathways. Key enzymes involved in this process include:
These reactions occur within cellular environments where the necessary substrates and enzymes are present.
The molecular formula of tenofovir diphosphate is , with a molecular weight of approximately 447.17 g/mol. The structure consists of a purine base linked to a sugar moiety with three phosphate groups attached, which are critical for its biological activity.
Tenofovir diphosphate acts primarily as a substrate for reverse transcriptase enzymes in retroviruses like HIV. Its incorporation into viral DNA leads to chain termination during replication, effectively halting viral proliferation. The key reactions involving tenofovir diphosphate include:
The mechanism of action of tenofovir diphosphate involves several steps:
This action effectively reduces viral load in infected individuals.
These properties are essential for understanding how to handle and utilize tenofovir diphosphate in laboratory settings.
Tenofovir diphosphate has several significant applications in medical science:
Tenofovir diphosphate (PMPApp, TFV-DP), with the chemical name [(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-[hydroxy(phosphonooxy)phosphoryl]oxy-phosphinic acid, is the active intracellular metabolite of the antiviral prodrug tenofovir. Its molecular formula is C₉H₁₆N₅O₁₀P₃, yielding a molecular weight of 447.17 g/mol for the free acid form [3] [4] [8]. The structure features three critical components:
Stereochemistry is pivotal: The chiral carbon at the 1'-position adopts an (R)-configuration, which is essential for optimal binding to HIV reverse transcriptase (RT). Substitution with the (S)-enantiomer drastically reduces antiviral potency [5] [9]. Spectroscopic characterization reveals a UV λₘₐₓ at 259 nm in Tris-HCl buffer (pH 7.5), with a molar extinction coefficient (ε) of 15.4 L·mmol⁻¹·cm⁻¹ [3].
Table 1: Kinetic Parameters of Tenofovir Diphosphate with DNA Polymerases [1]
Enzyme | dATP Kₘ (μM) | TFV-DP Kₘ (μM) | TFV-DP Kᵢ (μM) | Relative Incorporation Efficiency (%) |
---|---|---|---|---|
pol α | 0.69 ± 0.28 | 244 ± 87 | 7.04 | 0.106 |
pol δ | 0.29 ± 0.05 | 625 ± 73 | 2.96 | 0.027 |
pol ɛ | 5.1 ± 1.1 | 955 ± 203 | 79.56 | 0.08 |
The compound's low incorporation efficiency into DNA by eukaryotic polymerases (pol α, δ, ɛ)—ranging from 0.027% to 0.106%—stems from high Kₘ values (244–955 μM) and weak inhibitory constants (Kᵢ = 2.96–79.56 μM). This contrasts sharply with HIV-1 RT, which incorporates TFV-DP with only a 6-fold lower efficiency than dATP [1] [8].
The synthesis of tenofovir diphosphate originates from the nucleoside analog tenofovir (PMPA, C₉H₁₄N₅O₄P). A validated route begins with catalytic reduction of (S)-glycidol to (R)-1,2-propanediol, followed by protection with diethyl carbonate to form (R)-propylene carbonate. Reaction with adenine under basic conditions yields (R)-9-[2-(hydroxy)propyl]adenine. Alkylation with diethyl-p-toluenesulfonyl-oxymethylphosphonate (prepared from diethyl phosphite/paraformaldehyde) and deprotection with trimethylsilylbromide affords tenofovir monohydrate [5].
In vitro, tenofovir undergoes stepwise phosphorylation: AMP kinase catalyzes the initial phosphorylation to tenofovir monophosphate, followed by conversion to the active diphosphate by nucleoside diphosphate kinases [1]. Due to tenofovir's low oral bioavailability (<17%), prodrugs enhance absorption:
Table 2: Key Prodrug Derivatives of Tenofovir [5] [9]
Prodrug | Chemical Structure | Activation Pathway | Bioavailability Advantage |
---|---|---|---|
Tenofovir disoproxil (TDF) | Bis{[(isopropoxycarbonyl)oxy]methyl} phosphonate | Esterase hydrolysis in plasma | 17% bioavailability in dogs (vs. <1% for tenofovir) |
Tenofovir alafenamide (TAF) | Isopropyl L-alaninyl phenyl monoester | Intracellular CES1 hydrolysis | 63 μg-eq/ml in PBMCs vs. 0.2 μg-eq/ml in plasma at 24h |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3